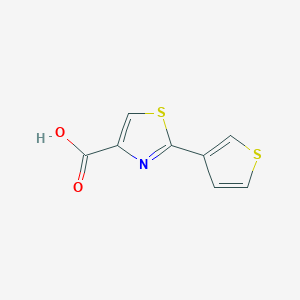

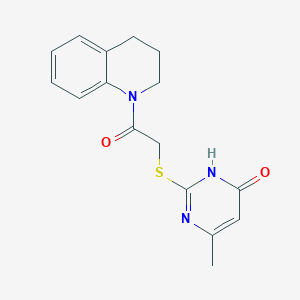

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone is a derivative of dihydroquinolinone, which is a class of compounds known for their diverse range of biological activities and photophysical properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do offer insights into the synthesis and properties of related dihydroquinolinone derivatives.

Synthesis Analysis

The synthesis of dihydroquinolinone derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of two dihydroquinazolinone derivatives reported in one study involved the use of 2-aminobenzamide, 2-hydroxybenzaldehyde, and 3-methyl thiophene-2-carboxaldehyde . Another study described the synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline through a three-step reaction involving sulfonation, alkali fusion, and hydrogenation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dihydroquinolinone derivatives is typically characterized using techniques such as NMR, MS, and FT-IR spectroscopy . These techniques provide detailed information about the molecular framework and functional groups present in the compounds. Computational methods like density functional theory (DFT) and time-dependent density functional theory (TDDFT) are also employed to predict and corroborate the structural and electronic characteristics of these molecules .

Chemical Reactions Analysis

The chemical reactivity of dihydroquinolinone derivatives can be influenced by the nature of the substituents and the solvent environment. For example, the photophysical properties of the synthesized compounds in one study exhibited significant changes depending on the solvent polarity, indicating a highly polar character of the excited state . This suggests that the compound may also exhibit solvent-dependent reactivity, which could be relevant for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinolinone derivatives, such as solubility, melting point, and photophysical behavior, are crucial for their practical applications. The studies show that these compounds have interesting photophysical properties, with changes in emission bands and Stokes shifts in different solvents . Additionally, the cytotoxic activity of similar compounds against various cancer cell lines and their fluorescence properties have been investigated, which could be relevant for the development of therapeutic agents or fluorescent probes .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Antibacterial Activity

A novel series of substituted 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones demonstrated potential antibacterial activity against various bacterial strains, suggesting the compound's relevance in developing new antibacterial agents (R. S. Joshi, P. Mandhane, Asha V. Chate, & C. Gill, 2011).

Density Functional Theory (DFT) Calculations and Electronic Structure

Research on dihydroquinazolinone derivatives, including DFT calculations and analysis of electronic structure, NBO, and NLO properties, provides a foundation for understanding the electronic and photophysical properties of complex molecules, which could be relevant for the compound (S. A. Halim & M. Ibrahim, 2017).

Antitumor Evaluation

The synthesis and antitumor evaluation of novel methylene-tethered tetrahydroquinolines highlight the therapeutic potential of quinoline derivatives in cancer treatment, suggesting a possible research direction for the compound of interest (E. H. A. Hanashalshahaby et al., 2019).

Photophysics Study

The study of dihydroquinazolinone derivatives' photophysical properties demonstrates the compound's potential applications in materials science, particularly in understanding solvent-dependent photophysical behaviors (M. Pannipara et al., 2017).

Eigenschaften

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-9-14(20)18-16(17-11)22-10-15(21)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQZYNCOBUMZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)